molecular formula C10H12O2S2 B8117270 2,4-Dihydroxy-5-isopropylbenzodithioic acid

2,4-Dihydroxy-5-isopropylbenzodithioic acid

Cat. No. B8117270
M. Wt: 228.3 g/mol
InChI Key: HWRNABBONOFDIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dihydroxy-5-isopropylbenzodithioic acid is a useful research compound. Its molecular formula is C10H12O2S2 and its molecular weight is 228.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dihydroxy-5-isopropylbenzodithioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dihydroxy-5-isopropylbenzodithioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biosynthesis and Biotransformation in Fungi : A study by Abraham and Arfmann (1990) explored the biosynthesis of hydroxy-benzoic acid derivatives in the fungus Curvularia fallax. Though not directly about 2,4-Dihydroxy-5-isopropylbenzodithioic acid, this research provides insights into the microbial synthesis and transformation of similar compounds, which could be relevant for understanding the biosynthetic pathways and potential applications of 2,4-Dihydroxy-5-isopropylbenzodithioic acid in biotechnology or pharmaceuticals (Abraham & Arfmann, 1990).

  • Herbicidal Activity and Molecular Docking : In the context of herbicidal activity, a study by Fu et al. (2021) investigated aryl-formyl piperidinone derivatives with natural product fragments as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. Although 2,4-Dihydroxy-5-isopropylbenzodithioic acid is not explicitly mentioned, the structural similarity and the study's approach to understanding the interaction of molecules with biological targets provide a basis for exploring potential herbicidal or biochemical applications (Fu et al., 2021).

  • Water Treatment and Wastewater Management : Research by de Lima Leite et al. (2003) investigated the electrochemical oxidation of 2,4-dihydroxybenzoic acid for wastewater treatment. While this study does not directly involve 2,4-Dihydroxy-5-isopropylbenzodithioic acid, it discusses the treatment of water contaminated by structurally related compounds, indicating the potential application of similar methodologies for the degradation or management of 2,4-Dihydroxy-5-isopropylbenzodithioic acid in environmental contexts (de Lima Leite et al., 2003).

  • Analysis and Mass Spectrometry Techniques : A study by Papac et al. (1996) explored the analysis of acidic oligosaccharides and glycopeptides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF). The use of 2,5-dihydroxybenzoic acid (DHB) as a matrix and the exploration of alternative matrices for enhanced sensitivity could provide methodological insights for the analysis or structural elucidation of 2,4-Dihydroxy-5-isopropylbenzodithioic acid in various scientific contexts (Papac et al., 1996).

properties

IUPAC Name

2,4-dihydroxy-5-propan-2-ylbenzenecarbodithioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S2/c1-5(2)6-3-7(10(13)14)9(12)4-8(6)11/h3-5,11-12H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRNABBONOFDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1O)O)C(=S)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxy-5-isopropylbenzodithioic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dihydroxy-5-isopropylbenzodithioic acid
Reactant of Route 2
2,4-Dihydroxy-5-isopropylbenzodithioic acid
Reactant of Route 3
2,4-Dihydroxy-5-isopropylbenzodithioic acid
Reactant of Route 4
Reactant of Route 4
2,4-Dihydroxy-5-isopropylbenzodithioic acid
Reactant of Route 5
2,4-Dihydroxy-5-isopropylbenzodithioic acid
Reactant of Route 6
2,4-Dihydroxy-5-isopropylbenzodithioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.